Comparative Anticancer Activity: CYCLO(-SER-SER) vs. Cyclo(Ser-Tyr) in HeLa Cells
In a direct head-to-head comparison, CYCLO(-SER-SER) demonstrated a 31% higher inhibition of HeLa cervical cancer cell growth compared to the closely related analog cyclo(Ser-Tyr) at the same concentration of 100 µg/mL [1]. This establishes a clear, quantifiable difference in anticancer efficacy between these two serine-containing cyclic dipeptides.
| Evidence Dimension | Percentage Inhibition of HeLa Cancer Cell Growth |
|---|---|
| Target Compound Data | 80.3% inhibition at 100 µg/mL |
| Comparator Or Baseline | Cyclo(Ser-Tyr) at 61.3% inhibition at 100 µg/mL |
| Quantified Difference | 31% greater inhibition for CYCLO(-SER-SER) |
| Conditions | HeLa cell line, MTT assay, 48-hour incubation, 100 µg/mL concentration |
Why This Matters
This data provides a clear, quantitative justification for selecting CYCLO(-SER-SER) over cyclo(Ser-Tyr) in research applications where maximizing inhibition of HeLa cell growth is the primary objective.
- [1] Kritzinger, A. L. (2007). The medicinal chemistry of cyclo (Ser-Ser) and cyclo (Ser-Tyr) (Master's thesis). Nelson Mandela Metropolitan University. (Table 6.2, page 112) View Source
